![molecular formula C16H19NOS B4181975 N-[1-(3,4-dimethylphenyl)ethyl]-5-methylthiophene-3-carboxamide](/img/structure/B4181975.png)
N-[1-(3,4-dimethylphenyl)ethyl]-5-methylthiophene-3-carboxamide
Overview
Description
N-[1-(3,4-dimethylphenyl)ethyl]-5-methylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]-5-methylthiophene-3-carboxamide typically involves the reaction of 3,4-dimethylphenylacetic acid with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethylphenyl)ethyl]-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where halogens or other substituents can be introduced using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced aromatic rings or functional groups
Substitution: Halogenated derivatives
Scientific Research Applications
N-[1-(3,4-dimethylphenyl)ethyl]-5-methylthiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-psychotic, and anti-cancer agent.
Material Science: The compound’s thiophene core makes it useful in the development of organic semiconductors and conductive polymers.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylphenyl)ethyl]-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. For example, it may act as an antagonist to certain neurotransmitter receptors, thereby modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[1-(3,4-dimethylphenyl)ethyl]-5-methylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the carboxamide group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-10-5-6-14(7-11(10)2)13(4)17-16(18)15-8-12(3)19-9-15/h5-9,13H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOBIRSIFYYRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2=CSC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


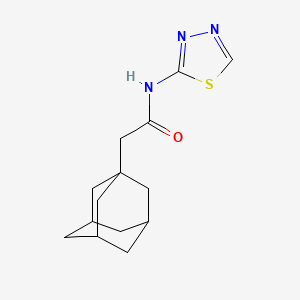
![4-[1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-yl]-2-(4-methoxy-3-methylphenyl)pyridine](/img/structure/B4181897.png)
![5-bromo-N-[4-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B4181904.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-phenylpiperazine](/img/structure/B4181905.png)
![N-[(FURAN-2-YL)METHYL]-4-PHENYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXAMIDE](/img/structure/B4181912.png)
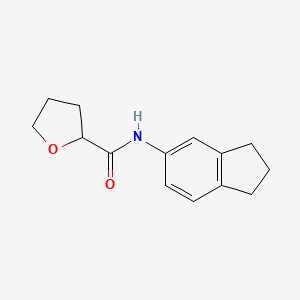
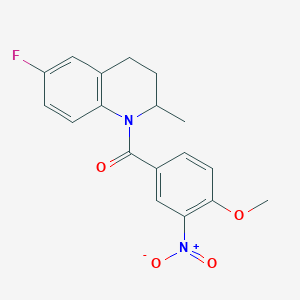
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-phenyl-2-thiophenecarboxamide](/img/structure/B4181933.png)
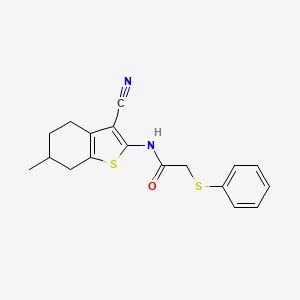
![2-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B4181954.png)
![3-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZINE-1-CARBONYL}-2H-CHROMEN-2-ONE](/img/structure/B4181960.png)
![METHYL 3-[(1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B4181967.png)
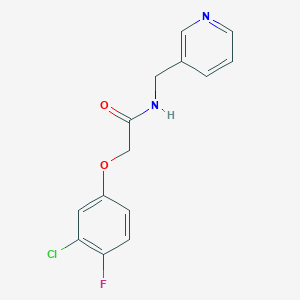
![[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE](/img/structure/B4181982.png)
